(R)-2-(1-Aminoethyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)-4-methylphenol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of an amino group attached to an asymmetric carbon, making it a valuable building block for the synthesis of enantiomerically pure compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-acetyl-4-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer. Another method involves the use of transaminases, which can catalyze the conversion of ketones to chiral amines under mild conditions.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-4-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes offer high enantioselectivity and can be engineered for improved catalytic efficiency and stability. The process typically includes the fermentation of microorganisms expressing the desired transaminase, followed by the extraction and purification of the product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
®-2-(1-Aminoethyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly transaminases.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-4-methylphenol involves its interaction with various molecular targets. For example, in enzymatic reactions, the compound can form intermediates such as external aldimines with coenzymes like pyridoxal-5’-phosphate. These intermediates undergo further transformations, leading to the formation of products such as ketones or secondary amines. The pathways involved often include steps like deprotonation, formation of quinonoid intermediates, and nucleophilic addition.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-Aminoethyl)benzoic acid
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
- ®-(+)-1-(1-Naphthyl)ethylamine
Uniqueness
®-2-(1-Aminoethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which influences its reactivity and interactions with enzymes. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in catalytic processes.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
WZNMCVYFCNZJBV-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.